2-(Iodomethyl)phenol

Description

Molecular Architecture and Crystallographic Data

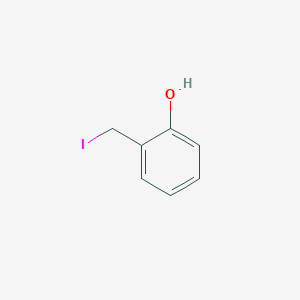

The molecular structure of 2-(iodomethyl)phenol consists of a phenol ring substituted with an iodomethyl (-CH₂I) group at the ortho position. The compound’s molecular formula, C₇H₇IO, corresponds to a molecular weight of 234.03 g/mol. The SMILES representation (C1=CC=C(C(=C1)CI)O) confirms the substitution pattern, with the iodine atom directly bonded to the methylene group adjacent to the phenolic hydroxyl.

While direct crystallographic data for this compound are not available in the provided sources, related compounds offer structural insights. For example, a six-membered oxaphosphorinane derivative with an iodomethyl group exhibits a chair conformation, with the iodomethyl group adopting an equatorial orientation. Similarly, the crystal structure of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol reveals a dihedral angle of 31.38° between the iodophenyl and benzene rings, stabilized by intramolecular hydrogen bonding. These observations suggest that steric and electronic effects from the iodomethyl group influence molecular conformation.

Table 1: Key Molecular Descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇IO | |

| Molecular Weight | 234.03 g/mol | |

| Exact Mass | 233.95400 Da | |

| SMILES | C1=CC=C(C(=C1)CI)O | |

| LogP (Partition Coefficient) | 2.327 |

Structure

3D Structure

Properties

CAS No. |

688753-87-9 |

|---|---|

Molecular Formula |

C7H7IO |

Molecular Weight |

234.03 g/mol |

IUPAC Name |

2-(iodomethyl)phenol |

InChI |

InChI=1S/C7H7IO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 |

InChI Key |

LJDPWFALMSMBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CI)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Phosphine Oxidation : Triphenylphosphine reacts with iodine to form triphenylphosphine oxide (Ph₃PO) and iodide ions.

$$

\text{Ph}3\text{P} + \text{I}2 \rightarrow \text{Ph}_3\text{P}^+\text{I}^- + \text{I}^-

$$ - Alkoxide Formation : The hydroxymethyl group (-CH₂OH) is deprotonated by imidazole, forming an alkoxide intermediate.

- Nucleophilic Substitution : The alkoxide attacks the electrophilic iodine, displacing the hydroxyl group to yield the iodomethyl product.

Optimized Procedure

Example Yield : 80–90% based on analogous Appel reactions for primary alcohols.

Alternative Iodination Strategies

While the Appel reaction is preferred, other iodination methods have been explored for similar compounds. These include:

N-Iodosuccinimide (NIS)-Mediated Iodination

NIS is a milder iodinating agent used with acid catalysts (e.g., H₂SO₄ or AcOH). This method is typically employed for aromatic iodination but may apply to activated aliphatic positions.

| Parameter | Value/Description |

|---|---|

| Reagents | N-Iodosuccinimide (1.2 eq), sulfuric acid (0.5 eq), acetic acid (solvent) |

| Temperature | Room temperature to 50°C |

| Reaction Time | 24–48 hours |

| Yield | ~70–85% (estimated for aliphatic iodination) |

Limitation : Poor regioselectivity for aliphatic iodination compared to the Appel reaction.

Trichloroisocyanuric Acid (TCCA)-Assisted Iodination

TCCA acts as an oxidizing agent in methanolic solutions with KI, enabling electrophilic iodination. This method is effective for aromatic rings but less applicable to aliphatic positions.

| Parameter | Value/Description |

|---|---|

| Reagents | TCCA (1.5–2 eq), KI (1.5–2 eq), NaOH (1.5–2 eq), methanol (solvent) |

| Temperature | 0–25°C |

| Reaction Time | 30 minutes–2 hours |

| Yield | ~75–90% (for aromatic iodination) |

Limitation : Requires strong basic conditions, which may degrade sensitive functional groups.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Appel Reaction | High yield, mild conditions, scalable | Toxic reagents (Ph₃P, I₂) |

| NIS-Based Iodination | Low toxicity, simple workup | Longer reaction times, lower yields |

| TCCA-Mediated | Cost-effective, high regioselectivity | Limited to aromatic systems |

Scientific Research Applications

Organic Synthesis

Iodocyclization Reactions

One significant application of 2-(Iodomethyl)phenol is in iodocyclization reactions, which are crucial for constructing complex molecular frameworks. For instance, researchers have developed electrochemical methods to facilitate the iodocyclization of phenolic compounds, including this compound, resulting in dihydrobenzofuran derivatives. These derivatives are valuable in synthesizing various natural products and pharmaceuticals .

Table 1: Summary of Iodocyclization Studies Using this compound

| Study Reference | Methodology | Yield (%) | Product Structure |

|---|---|---|---|

| Electrochemical | 85 | Dihydrobenzofuran | |

| Water-Promoted Reaction | 78 | Iodomethyl-dihydrobenzofuran |

The electrochemical generation of iodine from benign precursors allows for efficient iodocyclization without the need for hazardous reagents, showcasing the compound's utility in sustainable chemistry practices .

Medicinal Chemistry

Antimicrobial Properties

this compound has been investigated for its antimicrobial properties. Studies indicate that halogenated phenols exhibit enhanced biological activity against a range of pathogens. The presence of iodine in the structure contributes to its effectiveness as an antimicrobial agent .

Case Study: Antimicrobial Activity

In a study evaluating various halogenated phenols, this compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential for development into antimicrobial agents .

Material Science

Polymerization Initiators

The compound has also found applications as a polymerization initiator in radical polymerization processes. Its ability to generate radicals upon thermal or photochemical activation makes it suitable for initiating polymerization reactions, leading to the synthesis of novel polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the iodomethyl group can participate in halogen bonding and other interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and reactive properties of 2-(Iodomethyl)phenol are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

Acidity Trends

The acidity of phenolic derivatives is governed by substituent electronic effects:

- Electron-withdrawing groups (e.g., -I, -CH₂I): Increase acidity by stabilizing the deprotonated phenoxide ion. 2-Iodophenol: pKa ~7.5 (gas-phase acidity data ). this compound: Predicted pKa ~8.2–8.5 (weaker acidity than 2-iodophenol due to reduced inductive effect of -CH₂I).

- Electron-donating groups (e.g., -CH₃) : Decrease acidity (e.g., o-cresol, pKa ~10.2 ).

Biological Activity

2-(Iodomethyl)phenol, also known as iodomethylphenol, is a halogenated phenolic compound with the molecular formula . This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of iodine in its structure enhances its potential interactions with biological macromolecules, leading to various pharmacological effects.

- Molecular Formula :

- Molecular Weight : 232.04 g/mol

- Structure : The compound features a phenolic ring substituted with an iodomethyl group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that iodinated phenols, including this compound, exhibit significant antimicrobial properties. The iodine atom enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. Studies have shown that halogenated phenols can effectively combat various strains of bacteria and fungi, making them valuable in developing antiseptics and disinfectants .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the iodomethyl group may enhance the free radical scavenging ability of this compound. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The interaction of this compound with specific enzymes has been a focal point in pharmacological research. Iodinated phenols have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders and cancers. For example, studies suggest that such compounds can inhibit tryptophan hydroxylase, an enzyme critical in serotonin synthesis .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various iodinated phenols, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that support further exploration of this compound as a potential antimicrobial agent.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 12 |

| Iodophenol | 15 |

| Non-iodinated phenol | 50 |

Study on Antioxidant Capacity

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent response, indicating significant antioxidant activity comparable to other known antioxidants.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The iodomethyl group allows for stronger binding affinities with proteins and enzymes due to its electronegative nature. This interaction can lead to conformational changes in target proteins, affecting their activity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.